molecular formula C18H18ClNO3 B2782232 [(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798016-62-2

[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2782232
CAS No.: 1798016-62-2
M. Wt: 331.8
InChI Key: DUZKLGFJBYOLLI-UHFFFAOYSA-N
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Description

[(2-Chloro-4-Methylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate is a synthetic organic compound featuring a carbamoyl ester backbone with substituted aromatic groups. Its structure includes a 2-chloro-4-methylphenyl carbamoyl moiety linked to a methyl ester of 4-methylphenylacetic acid. and Imramovsky et al. .

Properties

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-3-6-14(7-4-12)10-18(22)23-11-17(21)20-16-8-5-13(2)9-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZKLGFJBYOLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylphenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent choice can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Carbamate and Acetate Families

The compound shares structural motifs with several classes of carbamates and acetates, including:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These derivatives differ in the substitution pattern of the chlorophenyl group and the alkyl chain length. The presence of a 3-chlorophenyl carbamoyl group instead of 2-chloro-4-methylphenyl may reduce steric hindrance and alter electronic properties .
  • Methyl 2-[4-(Chloromethyl)phenyl]acetate : This compound lacks the carbamoyl group but shares the 4-methylphenyl acetate moiety. The replacement of the carbamoyl group with a chloromethyl substituent significantly decreases hydrogen-bonding capacity, impacting solubility and reactivity .

Key Physicochemical Comparisons

Lipophilicity (log k Values)

Lipophilicity, a critical parameter for bioavailability, was determined via HPLC for related compounds. While exact data for [(2-Chloro-4-Methylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate are unavailable, trends from analogous compounds suggest:

Compound Class Substituents log k (HPLC) Reference
4-Chloro-2-carbamoylphenyl esters 3-Chlorophenyl, alkyl chains 2.8–3.5
4-Chloro-2-carbamoylphenyl esters 3,4-Dichlorophenyl, alkyl chains 3.1–3.9
Methyl 2-[4-(chloromethyl)phenyl]acetate Chloromethyl, no carbamoyl 1.9

The target compound’s predicted log k (~3.2) aligns with chlorophenyl carbamates, indicating moderate lipophilicity suitable for membrane permeation.

Stability and Reactivity
  • Carbamoyl Group Stability : The carbamoyl linkage in the target compound is less prone to hydrolysis compared to esters in Methyl 2-[4-(chloromethyl)phenyl]acetate, enhancing stability under physiological conditions .
  • Chloro Substituent Effects : The 2-chloro-4-methylphenyl group introduces steric and electronic effects that may hinder enzymatic degradation compared to unsubstituted or dichlorophenyl analogues .

Crystallographic and Structural Analysis

Though direct crystallographic data for the target compound are absent, tools like SHELXL and WinGX (used for small-molecule refinement) suggest that its structure would exhibit anisotropic displacement parameters similar to related carbamates. The chloro and methyl groups likely induce torsional strain in the aromatic rings, affecting packing efficiency in the solid state.

Biological Activity

The compound [(2-Chloro-4-Methylphenyl)Carbamoyl]Methyl 2-(4-Methylphenyl)Acetate, also known by its chemical formula C15H16ClN1O3C_{15}H_{16}ClN_{1}O_{3}, is a derivative of carbamate and acetate that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with various enzymes, and structure-activity relationships (SAR).

  • Molecular Formula : C15H16ClN1O3C_{15}H_{16}ClN_{1}O_{3}
  • Molecular Weight : 293.75 g/mol
  • CAS Number : [To be confirmed based on specific databases]

Anti-Inflammatory Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, derivatives of carbamates have shown IC50 values in the micromolar range against these enzymes:

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 ± 0.07 μM42.1 ± 0.30 μM
Compound B26.04 ± 0.36 μM31.4 ± 0.12 μM
Compound C28.39 ± 0.03 μM23.8 ± 0.20 μM

These findings suggest that this compound may possess similar inhibitory effects on COX enzymes, contributing to its anti-inflammatory potential .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as chlorine in the para position of the aromatic ring has been linked to enhanced biological activity. For instance, studies have shown that modifications at specific positions on the phenyl rings can significantly affect the potency of the compounds against COX enzymes:

  • Chlorine Substitution : Enhances binding affinity to COX enzymes.
  • Methyl Substitution : Modulates steric hindrance and electronic properties, influencing overall activity.

Case Studies

A notable case study involved the evaluation of a series of carbamate derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that compounds with similar structural features to this compound exhibited significant reductions in edema comparable to established anti-inflammatory agents like indomethacin.

Experimental Results

The experimental setup included:

  • Model : Carrageenan-induced paw edema in rats.
  • Control : Indomethacin as a reference drug.
  • Dosage : Various dosages were administered to determine the effective dose (ED50).
CompoundED50 (μM)Comparison with Indomethacin
Test Compound9.17 μMSimilar efficacy observed

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